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Compound of Interest

Compound Name: 1,2,4,5-Tetrahydropentalene

Cat. No.: B15464164 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for 1,2,4,5-tetrahydropentalene (also known as

bicyclo[3.3.0]octa-1,5-diene) is not readily available in surveyed scientific literature and spectral

databases. The following guide provides predicted spectroscopic characteristics based on the

known principles of NMR, IR, and MS for structurally similar compounds.

Introduction
1,2,4,5-Tetrahydropentalene is a bicyclic olefin with the systematic name bicyclo[3.3.0]octa-

1,5-diene. Its structure consists of two fused five-membered rings with a double bond at each

of the bridgehead carbons. Due to the strained nature of bridgehead double bonds in smaller

ring systems, this molecule is of theoretical interest. This guide outlines the predicted

spectroscopic data for 1,2,4,5-tetrahydropentalene to aid researchers in its potential

identification and characterization.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1,2,4,5-tetrahydropentalene.

Predicted ¹H and ¹³C NMR Data
Due to the symmetry of the molecule, a simplified NMR spectrum is expected.
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Table 1: Predicted ¹H and ¹³C NMR Data for 1,2,4,5-Tetrahydropentalene

Nucleus
Predicted
Chemical Shift
(δ) ppm

Multiplicity Integration Notes

¹H ~2.5 - 3.0 Triplet 8H

Protons on the

saturated

carbons (C2, C3,

C4, C6, C7, C8).

The exact

chemical shift

and multiplicity

would depend on

the coupling

constants with

neighboring

protons.

¹³C ~140 - 150 Singlet -

Olefinic carbons

at the

bridgehead (C1,

C5). These are

expected to be

significantly

downfield.

¹³C ~30 - 40 Triplet -

Saturated

methylene

carbons (C2, C3,

C4, C6, C7, C8).

Predicted Infrared (IR) Spectroscopy Data
Table 2: Predicted IR Absorption Bands for 1,2,4,5-Tetrahydropentalene
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

3100 - 3000 =C-H Stretch Medium

Unlikely to be present

as there are no

hydrogens directly on

the double bonds.

2960 - 2850 C-H Stretch Strong

Characteristic of sp³

hybridized C-H bonds

in the methylene

groups.

1680 - 1640 C=C Stretch Medium to Weak

Characteristic of a

carbon-carbon double

bond. The intensity

may be weak due to

the symmetry of the

molecule.

1465 - 1450 C-H Bend (Scissoring) Medium Methylene scissoring.

Predicted Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragmentation for 1,2,4,5-Tetrahydropentalene
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m/z Ion Notes

108 [M]⁺ Molecular ion peak.

93 [M-CH₃]⁺
Loss of a methyl radical, likely

after rearrangement.

80 [M-C₂H₄]⁺

Loss of ethylene via a retro-

Diels-Alder reaction is a

possible fragmentation

pathway for cyclic alkenes.

79 [C₆H₇]⁺
A common fragment for cyclic

hydrocarbons.

67 [C₅H₇]⁺ Further fragmentation.

Experimental Protocols
As no specific synthesis and characterization of 1,2,4,5-tetrahydropentalene has been found,

a general methodology for the acquisition of spectroscopic data for a novel synthesized

compound is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or

more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling

is used to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can

be prepared by grinding a small amount of the solid with KBr powder and pressing it into a

transparent disk.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer,

typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or

KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the compound into the mass

spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) for

volatile compounds.

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile,

thermally stable compounds, or a softer ionization method like Electrospray Ionization (ESI)

if the molecule is less stable.

Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the

molecular ion and the resulting fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a newly

synthesized chemical compound.
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General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis
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Spectral Data Analysis

Structure Determination

Final Report / Publication

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow from chemical synthesis to structural

elucidation using various spectroscopic techniques.

To cite this document: BenchChem. [Technical Guide on the Spectroscopic Characteristics of
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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